4-Azidophenacyl fluoride
Description
4-Azidophenacyl fluoride (CAS: N/A; molecular formula: C₈H₅FN₃O) is an aryl azide derivative with a fluorinated phenacyl group. These compounds are characterized by their ability to form covalent bonds with proximal biomolecules (e.g., proteins, DNA) upon UV irradiation, making them critical tools for mapping molecular interactions . The fluorine substituent in this compound likely influences its reactivity, stability, and application scope compared to brominated or chlorinated analogs.
Properties
CAS No. |
178273-73-9 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-(4-azidophenyl)-2-(18F)fluoranylethanone |
InChI |
InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1 |
InChI Key |
QPSZWIXVNALMKA-RVRFMXCPSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-] |
Other CAS No. |
178273-73-9 |
Synonyms |
4-azidophenacyl fluoride |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Azidophenacyl Bromide
- Reactivity : Widely used in protein-DNA cross-linking due to the bromide’s superior leaving-group ability. For example, in studies probing HIV-1 reverse transcriptase (RT), 4-azidophenacyl bromide efficiently derivatized cysteine residues without impairing enzymatic activity .
- Applications : Demonstrated in photocrosslinking DNA-protein complexes (e.g., Tax peptide-DNA interactions) and mapping enzyme active sites .
- Limitations : Susceptible to hydrolysis under aqueous conditions; requires careful storage at low temperatures (e.g., −280°C) .
4-Azidophenacyl Fluoride
- Predicted Reactivity : Fluoride’s poor leaving-group ability compared to bromide may reduce its efficiency in nucleophilic substitution reactions. However, the C–F bond’s stability could enhance shelf life and reduce hydrolysis rates.
- Potential Applications: Suited for studies requiring prolonged reagent stability or where minimal background reactivity is critical. No direct evidence exists in the provided materials, but extrapolation from bromide analogs suggests utility in similar biochemical assays under optimized conditions.
Comparison Table: Halogen-Substituted Phenacyl Azides
Comparison with Other Aryl Azides
Cinnoline-4-amine Derivatives (e.g., )
- Photophysical Properties : Designed for fluorogenic applications, with tunable fluorescence quantum yields (QY) for imaging and biosensing.
- Biological Utility : Optimized for specific environments (e.g., membrane-bound targets), unlike phenacyl azides, which are general cross-linkers .
- Key Difference : this compound lacks intrinsic fluorescence, limiting its use in real-time tracking but retaining advantages in covalent bond formation.
Phosphorothioate-Modified DNA Probes (e.g., )
- Specificity: Aryl azides like 4-azidophenacyl bromide enable non-specific cross-linking within a 9-Å radius, ideal for mapping protein-DNA interfaces .
Enzymatic Derivatization Studies
- HIV-1 Reverse Transcriptase (RT) : 4-Azidophenacyl bromide derivatization preserved RT’s DNA polymerase and RNase H activities, confirming minimal structural disruption . Fluoride derivatives may require higher activation energy for analogous reactions, necessitating UV intensity adjustments.
DNA-Protein Cross-linking
- Tax Peptide-DNA Complexes: Bromide-based probes identified critical contact points between Tax peptides and DNA . Fluoride’s lower reactivity could reduce non-specific binding, enhancing target specificity in future studies.
Q & A
Q. Why do studies report conflicting results on the long-term stability of this compound in aqueous solutions?
- Methodological Answer :
- Variable Conditions : Discrepancies arise from differences in pH (acidic vs. neutral), ionic strength, and storage temperature .
- Impurity Effects : Trace metals (e.g., Cu²⁺) accelerate azide decomposition; use ultrapure water and chelators (EDTA) .
- Standardization : Follow IUPAC guidelines for stability testing and report detailed experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
